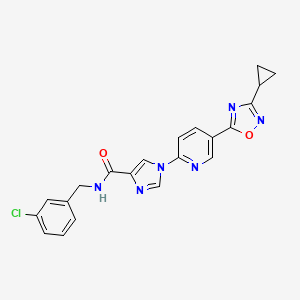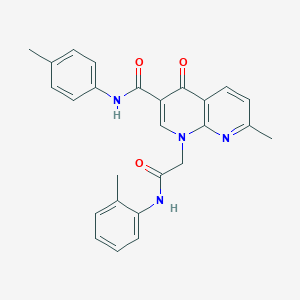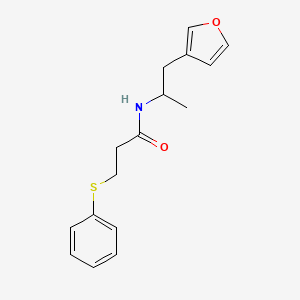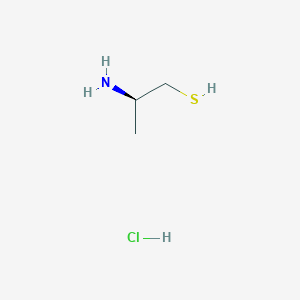
N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN6O2 and its molecular weight is 420.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Experimental and Theoretical Studies on Heterocyclic Compounds
Experimental and theoretical studies have focused on the synthesis and functionalization of heterocyclic compounds, including imidazoles and oxadiazoles, which are structurally related to the specified chemical compound. These studies provide valuable insights into the reactivity, synthesis, and potential applications of such compounds in various fields, including medicinal chemistry and material science.
For instance, the synthesis of 3H-imidazo[4,5-b]pyridine derivatives through the reaction of acid chloride with 2,3-diaminopyridine under specific conditions highlights the versatility of imidazole compounds in chemical synthesis. The structural determination of these compounds through spectroscopic methods supports their potential utility in further scientific research (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Antimycobacterial and Antituberculosis Activity
Research into the biological activity of heterocyclic compounds, including those containing oxadiazole and imidazole rings, has demonstrated their potential in addressing significant health challenges. For example, compounds synthesized from pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones have shown activity against Mycobacterium tuberculosis, suggesting a pathway for the development of new antimycobacterial agents. The modification of these compounds to improve their lipophilicity and cellular permeability further illustrates the importance of structural manipulation in enhancing biological activity (M. Gezginci, Andmalcolm A. Martin, S. Franzblau, 1998).
Synthesis and Biological Evaluation for Anticancer Activity
The design, synthesis, and biological evaluation of novel compounds with heterocyclic cores have also extended to anticancer applications. Novel series of compounds, such as pyrazolopyrimidines derivatives, have been synthesized and evaluated for their anticancer activity, demonstrating the potential of heterocyclic compounds in therapeutic applications. This research highlights the critical role of structural features, including the presence of oxadiazole and imidazole rings, in determining the biological efficacy of these compounds (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c22-16-3-1-2-13(8-16)9-24-20(29)17-11-28(12-25-17)18-7-6-15(10-23-18)21-26-19(27-30-21)14-4-5-14/h1-3,6-8,10-12,14H,4-5,9H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXAEOHDMORER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4C=C(N=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)
![2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2742326.png)
![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)
![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)

![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)


![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)
